2H-Pyran-4-acetamide, 2-((1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl)tetrahydro-6-oxo-, (2R,4S)-
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Overview
Description
A-75943 is a bone resorption inhibitor from streptomyces.
Scientific Research Applications
Synthesis and Structural Analysis
- 2H-pyran derivatives have been synthesized for structural studies. For example, Sebhaoui et al. (2020) reported the synthesis of new compounds, including 2-oxo-2H-pyran derivatives, characterized by X-ray diffraction and theoretical calculations (Sebhaoui et al., 2020).
Chemical Reactions Under Specific Conditions
- Microwave-prompted reactions involving 2H-pyran derivatives have been explored. Tu et al. (2010) investigated the reactions of cinnamonitrile derivatives with 2H-pyran compounds under microwave irradiation (Tu et al., 2010).
Biological Activity and Applications
- Some 2H-pyran derivatives demonstrate biological activity. Zonouzi et al. (2006) described the one-pot synthesis of 2-amino-4H-pyrans, highlighting their potential as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi et al., 2006).
Application in Coordination Chemistry
- 2H-pyran compounds have been used in the synthesis of coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives from 2H-pyran compounds for use in Co(II) and Cu(II) coordination complexes, which showed significant antioxidant activity (Chkirate et al., 2019).
Use in Polymer Synthesis
- Optically active bicyclic lactams synthesized from 2H-pyran derivatives have been explored for anionic ring-opening polymerization. Hashimoto et al. (1992) synthesized a novel bicyclic lactam from n-glucuronic acid, demonstrating its potential in polymer synthesis (Hashimoto et al., 1992).
Properties
CAS No. |
201215-10-3 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[(2R,4S)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-6-oxooxan-4-yl]acetamide |
InChI |
InChI=1S/C15H23NO4/c1-8-3-9(2)15(19)11(4-8)12-5-10(6-13(16)17)7-14(18)20-12/h8-12H,3-7H2,1-2H3,(H2,16,17)/t8-,9-,10-,11-,12+/m0/s1 |
InChI Key |
SAVFIMRLAWCZGX-UHFZAUJKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@H]2C[C@H](CC(=O)O2)CC(=O)N)C |
SMILES |
CC1CC(C(=O)C(C1)C2CC(CC(=O)O2)CC(=O)N)C |
Canonical SMILES |
CC1CC(C(=O)C(C1)C2CC(CC(=O)O2)CC(=O)N)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((3'',5''-dimethyl-2''-oxocyclohexan-1''-yl)-6'-oxotetrahydropyran-4'-yl)acetamide A 75943 A-75943 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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